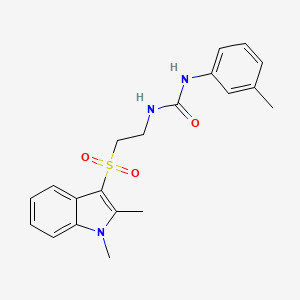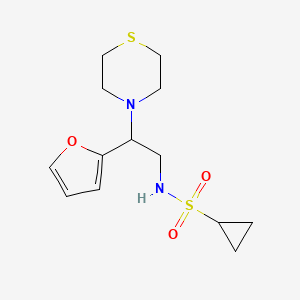
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as L-754,394 and belongs to the class of sulfonylureas.
Scientific Research Applications
Degradation and Stability in Environmental Conditions
Research on sulfosulfuron, a compound with a structural resemblance, has provided insights into the degradation behavior of sulfonylurea herbicides under different environmental conditions. This study highlights the compound's stability and degradation pathways, indicating its potential environmental impact and the factors influencing its persistence in agricultural settings (Saha & Kulshrestha, 2002).
Chemical Reactions and Synthetic Applications
Studies have detailed the chemical reactions involving sulfonylureas and sulfonamides, revealing the compounds' reactivity and potential for creating various derivatives through cleavage and modification processes. These findings underscore the versatility of sulfonylurea compounds in synthetic chemistry, leading to diverse applications ranging from the synthesis of pharmaceuticals to the development of new materials (Fleming, Frackenpohl, & Ila, 1998).
Antimicrobial and Anticancer Properties
Research into the synthesis and characterization of novel urea derivatives has demonstrated their potential in medical applications, particularly in antimicrobial and anticancer therapies. Studies on compounds structurally related to 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea have shown promising results in inhibiting microbial growth and demonstrating cytotoxicity against cancer cell lines, highlighting the potential of such compounds in developing new therapeutic agents (Zhang et al., 2017).
Optical Imaging for Cancer Detection
A significant application in the biomedical field is the development of water-soluble near-infrared dyes for cancer detection using optical imaging. Research has led to the synthesis of novel dyes with enhanced quantum yields and bioconjugation capabilities, demonstrating the potential of sulfonylurea derivatives in creating effective tools for non-invasive cancer diagnosis (Pham, Medarova, & Moore, 2005).
Corrosion Inhibition
In the field of materials science, derivatives of sulfonylurea have been investigated for their corrosion inhibition properties, particularly for protecting metals in acidic environments. These studies have shown that certain sulfonylurea compounds can effectively prevent corrosion, making them valuable in industrial applications where metal preservation is crucial (Mistry, Patel, Patel, & Jauhari, 2011).
properties
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-14-7-6-8-16(13-14)22-20(24)21-11-12-27(25,26)19-15(2)23(3)18-10-5-4-9-17(18)19/h4-10,13H,11-12H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDGJTNIGMPPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCS(=O)(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(m-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-(1,3-thiazol-2-yl)-2-[(thiophen-2-yl)formamido]butanamide](/img/structure/B2764965.png)
![Methyl 2-[2-(cyclohexanecarbonylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2764966.png)
![N-(2-oxo-2-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)benzamide](/img/structure/B2764967.png)
![7-cyclopropyl-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2764970.png)
![1-Isopropyl-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2764971.png)

![2-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2764973.png)
![(2-(Methylthio)pyridin-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2764974.png)
![Cyclopentyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2764975.png)




